N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O2S/c23-17-10-5-13(11-18(17)24)12-25-20(28)14-6-8-15(9-7-14)27-21(29)16-3-1-2-4-19(16)26-22(27)30/h5-11,16,19H,1-4,12H2,(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFSXWLVUCWWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Introduction of the Benzamide Moiety: The quinazolinone intermediate is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to introduce the benzamide moiety.
Attachment of the Dichlorophenyl Group: Finally, the dichlorophenylmethyl group is introduced through a nucleophilic substitution reaction using a suitable dichlorophenylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzamide moiety could enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Quinazolinone vs. Triazole Derivatives
- Target Compound: The 1,2,3,4-tetrahydroquinazolin-4-one core provides a planar aromatic system with a ketone group at position 4 and a sulfanylidene group at position 2.
- Triazole Analogs: Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (, compounds [7–9]) replace the quinazolinone with a 1,2,4-triazole ring. These derivatives exhibit tautomerism between thione and thiol forms, confirmed by the absence of νS-H IR bands (~2500–2600 cm⁻¹) and presence of νC=S bands (1247–1255 cm⁻¹) .
Table 1: Core Heterocycle Comparison
Substituent Variations and Electronic Effects
Halogenated Aromatic Groups
- Chlorophenyl Analogs : Compounds like 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (763114-31-4, ) retain the 4-chlorophenyl group but lack the dichloro substitution. The trimethylphenyl acetamide side chain may improve lipophilicity compared to the target’s benzamide linker .
Sulfanyl/Sulfonyl Functionalization
- Sulfanylidene (C=S) : Present in both the target and triazole derivatives (e.g., , [7–9]). The C=S group participates in hydrogen bonding and metal coordination.
- Sulfonyl (SO₂) : In triazole analogs (e.g., , [7–9]), the sulfonyl group increases polarity and may reduce membrane permeability compared to sulfanylidene .
Table 2: Substituent Impact on Properties
Spectral Characterization
- IR Spectroscopy :
- NMR: Quinazolinone protons (e.g., NH, aromatic CH) would resonate similarly to analogs in –8, though shifts depend on substituents.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters, including solvent polarity (e.g., DMF for amide coupling), temperature (40–80°C for cyclization steps), and stoichiometric ratios of intermediates. Protecting groups may be necessary for reactive sites like the sulfanylidene moiety. Post-reaction purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to verify the 3,4-dichlorophenyl group (aromatic protons at δ 7.2–7.8 ppm), the tetrahydroquinazolinone core (amide protons at δ 10–12 ppm), and the benzamide backbone (carbonyl carbons at ~168–170 ppm).
- MS : High-resolution ESI-MS should match the molecular formula (e.g., [M+H]+ ion). Deviations >2 ppm suggest impurities or incorrect intermediates .
Q. What in vitro assays are suitable for preliminary assessment of biological activity (e.g., kinase inhibition)?
- Methodological Answer : Use enzyme-linked assays (e.g., fluorescence polarization) with recombinant kinases. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle). IC50 values should be validated with dose-response curves (3–5 replicates). Structural analogs with modifications to the dichlorophenyl group may guide SAR hypotheses .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data across different cell lines or enzymatic assays?
- Methodological Answer : Contradictions may arise from off-target effects, solubility limitations, or metabolic instability.
- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in PBS or cell media.
- Metabolite Profiling : Employ LC-MS/MS to identify degradation products.
- Counter-Screening : Test against unrelated enzymes (e.g., phosphatases) to rule out nonspecific inhibition .
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to identify key binding residues.
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions, guided by crystallographic data from related quinazolinone derivatives .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the tetrahydroquinazolinone ring (e.g., replacing sulfanylidene with carbonyl).
- Substituent Analysis : Test halogen substitutions (F, Br) on the dichlorophenyl group.
- 3D-QSAR : Apply CoMFA or CoMSIA models to correlate electronic/steric properties with activity .
Q. What strategies mitigate instability of the sulfanylidene group during long-term storage or in vivo studies?
- Methodological Answer :
- Lyophilization : Store the compound as a lyophilized powder under argon at −80°C.
- Prodrug Design : Mask the sulfanylidene moiety as a disulfide or thioether prodrug, which is cleaved in target tissues.
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC analysis to track degradation .
Data Analysis and Experimental Design
Q. How should researchers prioritize conflicting computational predictions (e.g., LogP vs. molecular polarizability) for pharmacokinetic optimization?
- Methodological Answer : Use consensus scoring from multiple software (e.g., SwissADME, QikProp). Prioritize parameters with established in vivo correlations (e.g., LogP <5 for blood-brain barrier penetration). Validate predictions with experimental Caco-2 permeability assays .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity in heterogeneous cell populations?
- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Account for heterogeneity with cluster analysis or machine learning (e.g., k-means clustering of response profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
